molecular formula C29H24N2O B15171512 4-(3-Methoxyphenyl)-1-(triphenylmethyl)-1H-pyrazole CAS No. 919802-99-6

4-(3-Methoxyphenyl)-1-(triphenylmethyl)-1H-pyrazole

Cat. No.: B15171512
CAS No.: 919802-99-6
M. Wt: 416.5 g/mol
InChI Key: MSRNFDFKXILWAU-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)-1-(triphenylmethyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a methoxyphenyl group and a triphenylmethyl group attached to the pyrazole ring, making it a unique and interesting molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenyl)-1-(triphenylmethyl)-1H-pyrazole typically involves the reaction of 3-methoxyphenylhydrazine with triphenylmethyl ketone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenyl)-1-(triphenylmethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of 4-(3-Hydroxyphenyl)-1-(triphenylmethyl)-1H-pyrazole.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

4-(3-Methoxyphenyl)-1-(triphenylmethyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenyl)-1-(triphenylmethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenylhydrazine: A precursor used in the synthesis of the compound.

    Triphenylmethyl ketone: Another precursor used in the synthesis.

    Other Pyrazoles: Compounds with similar pyrazole rings but different substituents.

Uniqueness

4-(3-Methoxyphenyl)-1-(triphenylmethyl)-1H-pyrazole is unique due to the presence of both a methoxyphenyl group and a triphenylmethyl group, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.

Properties

CAS No.

919802-99-6

Molecular Formula

C29H24N2O

Molecular Weight

416.5 g/mol

IUPAC Name

4-(3-methoxyphenyl)-1-tritylpyrazole

InChI

InChI=1S/C29H24N2O/c1-32-28-19-11-12-23(20-28)24-21-30-31(22-24)29(25-13-5-2-6-14-25,26-15-7-3-8-16-26)27-17-9-4-10-18-27/h2-22H,1H3

InChI Key

MSRNFDFKXILWAU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CN(N=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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